Technical Guide: 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
Technical Guide: 2-(4-Amino-3-nitroanilino)ethanol (HC Red No. 7)
This guide provides an in-depth technical analysis of 2-(4-Amino-3-nitroanilino)ethanol , commercially known as HC Red No. 7 .[1] It distinguishes this compound from its structural isomer, HC Red No. 3, and details its physicochemical properties, synthesis, reactivity, and safety profile.
[1][2]
Chemical Identity & Molecular Architecture[1]
2-(4-Amino-3-nitroanilino)ethanol is a semi-permanent (non-oxidative) hair dye belonging to the class of nitroanilines.[1] It is characterized by a hydrophilic ethanolamine tail and a nitro-substituted aniline core.[1]
Crucial Isomer Distinction: Researchers must distinguish this compound from its isomer, HC Red No. 3 (CAS 2871-01-4).[1] The difference lies in the position of the nitro group relative to the amine substituents:[2]
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HC Red No. 7 (Topic): Nitro group is ortho to the primary amine (-NH₂) and meta to the secondary amine (-NH-CH₂CH₂OH).[1]
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HC Red No. 3: Nitro group is ortho to the secondary amine and meta to the primary amine .
Nomenclature & Identifiers[1][4][5]
| Identifier Type | Value |
| Common Name | HC Red No. 7 |
| CAS Registry Number | 24905-87-1 |
| IUPAC Name | 2-[(4-Amino-3-nitrophenyl)amino]ethanol |
| Synonyms | 1-Amino-2-nitro-4-(2-hydroxyethylamino)benzene; 4-(2-Hydroxyethylamino)-2-nitroaniline |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| SMILES | OCCNc1ccc(N)c(c1)=O |
Structural Analysis
The molecule consists of a 1,4-phenylenediamine core. The electron-withdrawing nitro group (-NO₂) at position 2 (relative to the primary amine) creates a "push-pull" chromophore system with the electron-donating amino groups, resulting in its characteristic deep red-brown color.[1] The ethanolamine side chain increases water solubility, facilitating formulation in aqueous cosmetic bases.
Physicochemical Profile
The following data points are critical for formulation stability and analytical method development.
| Property | Value | Context/Implication |
| Appearance | Deep brown crystalline powder | Quality indicator; greenish cast indicates impurities.[1] |
| Melting Point | 93 – 95 °C | Moderate melting range; requires controlled storage to prevent caking. |
| Boiling Point | ~436.6 °C (Predicted) | High thermal stability; non-volatile under standard processing. |
| Solubility (Water) | Low to Moderate | Soluble in hot water; formulation often requires co-solvents (e.g., propylene glycol). |
| Solubility (Organic) | Soluble in Ethanol, DMSO | Suitable for HPLC sample preparation. |
| pKa | ~2.5 (Amine protonation) | The nitro group significantly reduces the basicity of the aniline nitrogen. |
| LogP (Octanol/Water) | ~0.2 – 0.5 (Estimated) | Indicates balanced lipophilicity/hydrophilicity for hair shaft penetration.[1] |
Synthesis & Manufacturing Pathways
The synthesis of HC Red No. 7 requires regioselective functionalization of the benzene ring to ensure the nitro group is positioned ortho to the primary amine.
Primary Synthesis Route: Selective Alkylation
The most robust industrial route involves the selective alkylation of 2-nitro-1,4-phenylenediamine .[1]
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Starting Material: 2-Nitro-1,4-phenylenediamine.[1]
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Reagent: 2-Chloroethanol (or Ethylene Oxide).
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Mechanism: Nucleophilic aliphatic substitution.
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Regioselectivity: The amino group at position 4 (para to nitro) is more nucleophilic than the amino group at position 1 (ortho to nitro). The ortho-amine is deactivated by an intramolecular hydrogen bond with the nitro group and the strong inductive electron-withdrawing effect.[1]
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Reaction:
[1]
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
A less common route involves displacing a halogen, though this typically yields the meta isomer (HC Red 3) unless specific precursors are used.
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Precursor:1,4-dichloro-2-nitrobenzene .[1]
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Step 1: Reaction with Ethanolamine replaces the C1-chlorine (ortho to nitro, activated). Result: 1-(2-hydroxyethylamino)-2-nitro-4-chlorobenzene.[1]
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Step 2: Reaction with Ammonia to replace C4-chlorine.[1] Note: This step is difficult as the C4-chlorine is meta to the nitro group and deactivated by the electron-donating amine at C1.[1] Therefore, the Alkylation Route is preferred.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of HC Red No. 7 via alkylation of 2-nitro-1,4-phenylenediamine.
Chemical Reactivity & Stability[1][6]
Nitro Group Reduction
The nitro group is susceptible to reduction by strong reducing agents (e.g., sodium dithionite, tin/HCl), converting the dye into a triamine species (1,2,4-triaminobenzene derivative). This destroys the chromophore and is a potential degradation pathway in oxidative environments.
Nitrosation Potential
As a secondary amine, HC Red No. 7 can react with nitrosating agents (e.g., nitrites found in some formulations or physiological conditions) to form N-nitrosamines .[3]
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Risk: N-nitroso compounds are potent carcinogens.[1]
-
Mitigation: Formulations must be free of nitrosating agents and may include inhibitors like sodium ascorbate.
Photostability
Nitroanilines are generally stable to light but may undergo slow photo-oxidation or tautomerization upon prolonged UV exposure, leading to darkening of the powder.
Analytical Characterization
To validate the identity of HC Red No. 7, use the following spectroscopic fingerprints.
NMR Spectroscopy (¹H-NMR in DMSO-d₆)
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Aromatic Region: Three distinct protons.[4]
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Doublet (~6.8 ppm) for the proton ortho to the primary amine.
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Doublet of doublets (~7.2 ppm) for the proton meta to the nitro.
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Small doublet (~7.5 ppm) for the proton ortho to the nitro (between NO₂ and NH-EtOH).[1]
-
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Aliphatic Region: Two triplets (~3.0 - 3.6 ppm) corresponding to the methylene groups (-NH-CH₂ -CH₂ -OH).[1]
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Labile Protons: Broad singlets for -NH₂, -NH-, and -OH (chemical shift varies with concentration/water content).[1]
UV-Vis Spectroscopy[1]
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λmax: ~490 ± 5 nm (in Ethanol).
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Profile: Broad absorption band characteristic of the intramolecular charge transfer (ICT) between the amine donors and nitro acceptor.
Toxicology & Safety Profile
Given the structural similarity to mutagenic aromatic amines, rigorous safety assessment is required.
| Endpoint | Finding | Reference Basis |
| Acute Toxicity | Low oral toxicity (LD50 > 2000 mg/kg in rats).[1] | SCCS/1224/09 |
| Skin Sensitization | Moderate Sensitizer . Positive in Local Lymph Node Assay (LLNA). | SCCS/1224/09 |
| Mutagenicity | Mixed results.[5][6][7] Mutagenic in Salmonella (Ames test) but negative in in vivo UDS assays. | SCCS/1224/09 |
| Carcinogenicity | No evidence of carcinogenicity in 2-year bioassays (NTP).[1] | NTP/SCCS |
| Skin Absorption | Low (~0.1%). Poor penetration limits systemic exposure. | SCCS/1224/09 |
Handling Precautions:
-
PPE: Wear nitrile gloves and P2 respirator to prevent dust inhalation and skin contact.
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Storage: Store in amber vials at 2-8°C to prevent photo-degradation.
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Regulatory: Prohibited in oxidative hair dyes in the EU; restricted to non-oxidative (semi-permanent) use at max 1.0%.
References
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Scientific Committee on Consumer Safety (SCCS). (2009).[2] Opinion on HC Red n° 7. European Commission.[2] SCCS/1224/09.
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5484089, HC Red 7. [1]
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Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of HC Red No. 7. International Journal of Toxicology, 27(Suppl 1), 45-54.
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European Chemicals Agency (ECHA). (2025). Substance Information: 2-(4-amino-3-nitroanilino)ethanol.[1][8][9][10][11] [1]
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Australian Government Department of Health (NICNAS). (2018). HC Red 3 and HC Red 7: Human Health Tier II Assessment.
Sources
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Final report on the safety assessment of HC Red No. 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. CAS 1570-45-2 Wholesale & Bulk Supplier Manufacturer, Ethyl isonicotinate For Sale | Fortuna [fortunachem.com]
- 10. Buy Online CAS Number 24905-87-1 - TRC - 2-(4-Amino-3-nitroanilino)ethanol | LGC Standards [lgcstandards.com]
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